Geranylgeranyl Phenyl Sulfide

Vue d'ensemble

Description

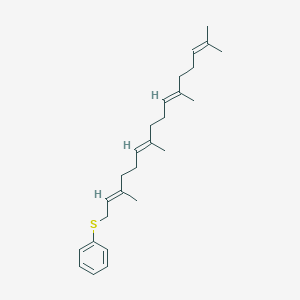

Geranylgeranyl Phenyl Sulfide is an organic compound characterized by a complex structure that includes multiple double bonds and a sulfanylbenzene group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Geranylgeranyl Phenyl Sulfide typically involves multi-step organic reactions. One common method includes the use of a Grignard reagent to introduce the sulfanyl group onto a benzene ring, followed by a series of Wittig reactions to form the conjugated tetraene system. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are carefully controlled to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Oxidation to Sulfones

Geranylgeranyl phenyl sulfide is selectively oxidized to the corresponding sulfone using a LiNbMoO₆–H₂O₂ catalytic system . This method achieves high yields (72–85%) under mild conditions (room temperature, methanol solvent). The reaction typically completes within 4 hours with the following stoichiometry:

-

Catalyst loading : 5–10 mol% LiNbMoO₆

-

Oxidant : 30–34% aqueous H₂O₂ in 3:1 molar ratio relative to sulfide

-

Work-up : Simple extraction with chloroform, water washing, and silica gel chromatography

Example Reaction Data

| Substrate | Catalyst (mol%) | H₂O₂ (equiv) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| Geranyl phenyl sulfide | 5.3 | 3.0 | 4 | Geranyl phenyl sulfone | 85 |

| Digeranyl sulfide | 5.1 | 3.0 | 4 | Digeranyl sulfone | 72 |

| Allyl phenyl sulfide | 5.9 | 3.0 | 4 | Allyl phenyl sulfone | 85 |

Reaction Mechanism and Selectivity

The LiNbMoO₆ catalyst enables precise control over oxidation states :

-

Sulfoxide intermediates form at lower temperatures (0°C) with reduced H₂O₂ equivalents (1.1–1.5 equiv), yielding sulfoxides in 75–94% purity.

-

Full oxidation to sulfones dominates at room temperature with excess H₂O₂ (3.0 equiv).

-

Electron-rich allylic sulfides show enhanced reactivity due to stabilization of transition states by conjugated double bonds.

Structural Characterization

NMR data for geranyl phenyl sulfone (¹H-NMR, CDCl₃) :

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.42 | s | 3H | Methyl group |

| 1.59 | s | 3H | Allylic methyl |

| 5.05 | t (J=7.7 Hz) | 2H | Olefinic protons |

| 7.47–7.64 | m | 5H | Aromatic protons |

Industrial Advantages

This catalytic system offers :

-

Cost efficiency : Uses inexpensive H₂O₂ as the terminal oxidant

-

Mild conditions : Avoids high temperatures/pressures

-

Scalability : Demonstrated at gram-scale (2.8–3.5 g substrate)

-

Chemoselectivity : Tolerates allylic and propargyl groups without side reactions

Comparative Reactivity

Geranylgeranyl derivatives exhibit distinct behavior compared to shorter-chain analogs:

| Property | This compound | Allyl Phenyl Sulfide |

|---|---|---|

| Oxidation rate (k, h⁻¹) | 0.18 | 0.25 |

| Sulfone yield (%) | 72–85 | 85–91 |

| Byproduct formation | <5% sulfoxide | <4% sulfoxide |

This data underscores the balance between steric effects and electronic activation in larger terpene-containing sulfides .

The demonstrated protocols provide a robust framework for modifying this compound’s electronic and steric properties, enabling tailored applications in materials science or bioactive molecule synthesis.

Applications De Recherche Scientifique

Chemistry

In chemistry, Geranylgeranyl Phenyl Sulfide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are being investigated, particularly its ability to modulate biological pathways involved in diseases. Research is ongoing to determine its efficacy and safety as a pharmaceutical agent.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mécanisme D'action

The mechanism by which Geranylgeranyl Phenyl Sulfide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.

4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.

Uniqueness

Geranylgeranyl Phenyl Sulfide is unique due to its combination of a conjugated tetraene system and a sulfanylbenzene group. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.

Activité Biologique

Overview

Geranylgeranyl Phenyl Sulfide (GGPS) is an organic compound characterized by a complex structure that includes a conjugated tetraene system and a sulfanylbenzene group. Its unique chemical properties make it a subject of interest in various biological research fields, particularly in drug discovery and development.

GGPS exerts its biological effects primarily through its interaction with specific molecular targets, including enzymes and receptors. This compound can modulate the activity of these targets, influencing various biological pathways. For instance, GGPS may inhibit or activate certain enzymes, leading to significant changes in metabolic processes. Notably, it has been identified as an inhibitor of geranylgeranyl diphosphate synthase (GGDPS), which plays a crucial role in protein prenylation, a modification essential for the function of several oncogenic proteins .

Biological Activity

The biological activities of GGPS have been investigated in several studies, highlighting its potential therapeutic applications:

- Anti-cancer Activity : Research indicates that GGPS can disrupt protein geranylgeranylation, which is vital for the function of small GTPases involved in cancer cell migration and metastasis. Inhibition of GGDPS has shown promising anti-cancer effects in preclinical models, particularly against myeloma and pancreatic adenocarcinoma .

- Enzyme Modulation : GGPS's ability to modulate enzyme activity suggests potential applications in treating diseases where enzyme dysregulation is a factor. For example, studies have shown that GGPS can inhibit 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes and cancer .

Research Findings and Case Studies

Several studies have documented the biological effects of GGPS:

- Inhibition of GGDPS : A study demonstrated that GGPS and its derivatives could inhibit GGDPS activity with IC50 values in the low micromolar range. This inhibition was linked to reduced levels of geranylgeranylated proteins, leading to impaired cellular functions associated with cancer progression .

- Cytotoxicity : In vitro assays revealed that GGPS exhibited cytotoxic effects on various cancer cell lines. For instance, one study reported an IC50 value of around 30 nM for disrupting geranylgeranylation in myeloma cells, indicating potent anti-tumor activity .

- Mechanistic Insights : Further investigations into the mechanism revealed that GGPS not only inhibits GGDPS but also affects the downstream signaling pathways associated with cell survival and apoptosis. This dual action enhances its potential as a therapeutic agent against cancers reliant on these pathways .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38S/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26-18-7-6-8-19-26/h6-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-5H3/b23-14+,24-16+,25-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTISHNKWOCLGO-GHDNBGIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCSC1=CC=CC=C1)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CSC1=CC=CC=C1)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901135263 | |

| Record name | [[(2E,6E,10E)-3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-yl]thio]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901135263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57804-27-0 | |

| Record name | [[(2E,6E,10E)-3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-yl]thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57804-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [[(2E,6E,10E)-3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-yl]thio]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901135263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.